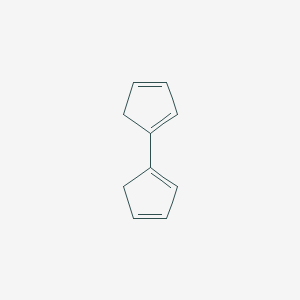
Bicyclopentadienyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclopentadienyl, also known as bis(cyclopentadienyl), is a compound that consists of two cyclopentadienyl anions bonded to a central metal atom. This compound is a member of the metallocene family, which are organometallic compounds featuring a metal sandwiched between two cyclopentadienyl rings. This compound compounds are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclopentadienyl compounds can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with a metal salt in the presence of a base. For example, the synthesis of ferrocene, a well-known this compound compound, involves the reaction of cyclopentadiene with iron(II) chloride in the presence of potassium hydroxide . The reaction conditions typically include an inert atmosphere, such as nitrogen, and the use of solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Bicyclopentadienyl compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different oxidation states of the central metal.
Reduction: Reduction reactions can convert the metal center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace one or more cyclopentadienyl rings with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ferrocene can produce ferricinium ion, while substitution reactions can yield a variety of metallocene derivatives with different ligands .
Scientific Research Applications
Bicyclopentadienyl compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclopentadienyl compounds involves their ability to form stable complexes with metals, which can then participate in various chemical reactions. The cyclopentadienyl rings provide a stable and flexible ligand environment, allowing the central metal to interact with other molecules and catalyze reactions. The specific molecular targets and pathways depend on the metal and the nature of the reaction .
Comparison with Similar Compounds
Bicyclopentadienyl compounds can be compared with other metallocenes, such as:
Ferrocene: Known for its stability and use in organic synthesis.
Nickelocene: Used in catalysis and as a precursor for nickel-containing materials.
Cobaltocene: Known for its redox properties and use in electrochemistry.
This compound compounds are unique due to their ability to form stable complexes with a wide range of metals, providing versatility in their applications. Their stability and reactivity make them valuable in both research and industrial settings.
Properties
CAS No. |
51900-21-1 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-cyclopenta-1,3-dien-1-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-5,7H,6,8H2 |
InChI Key |
VCHQGHCBFOFZJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1C2=CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















